molecular formula C19H16O2S B5642897 2-(9H-thioxanthen-9-yl)cyclohexane-1,3-dione

2-(9H-thioxanthen-9-yl)cyclohexane-1,3-dione

Cat. No.: B5642897
M. Wt: 308.4 g/mol
InChI Key: YWONRJSNBITCTI-UHFFFAOYSA-N
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Description

2-(9H-thioxanthen-9-yl)cyclohexane-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields. It features a thioxanthene moiety attached to a cyclohexane-1,3-dione ring, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-thioxanthen-9-yl)cyclohexane-1,3-dione typically involves the condensation of thioxanthene derivatives with cyclohexane-1,3-dione. One common method includes the use of a salicylic acid derivative with a phenol derivative under acidic conditions . Another approach involves the reaction of an aryl aldehyde with a phenol derivative . These reactions are often carried out in the presence of catalysts such as dimethyl amino pyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(9H-thioxanthen-9-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxanthene moiety to its reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or cyclohexane rings.

Scientific Research Applications

2-(9H-thioxanthen-9-yl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(9H-thioxanthen-9-yl)cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.

Comparison with Similar Compounds

Similar Compounds

    Xanthones: Compounds with a similar tricyclic structure but containing an oxygen atom instead of sulfur.

    Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring.

    Acridones: Compounds with a similar structure but different heteroatoms and functional groups.

Uniqueness

2-(9H-thioxanthen-9-yl)cyclohexane-1,3-dione is unique due to its thioxanthene core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(9H-thioxanthen-9-yl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2S/c20-14-8-5-9-15(21)19(14)18-12-6-1-3-10-16(12)22-17-11-4-2-7-13(17)18/h1-4,6-7,10-11,18-19H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWONRJSNBITCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)C2C3=CC=CC=C3SC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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